molecular formula C6H13ClFN B3393368 (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride CAS No. 2387560-34-9

(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride

Cat. No.: B3393368
CAS No.: 2387560-34-9
M. Wt: 153.62
InChI Key: IOXBYKGOFZSEIL-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluorine atom attached to a cyclohexane ring, which is further bonded to an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride typically involves the fluorination of cyclohexanone followed by reductive amination. The process begins with the conversion of cyclohexanone to 2-fluorocyclohexanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting 2-fluorocyclohexanone is then subjected to reductive amination using an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological macromolecules such as proteins and nucleic acids .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Fluorinated amines are known to exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity and receptor binding, ultimately affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-fluorocyclopentan-1-amine hydrochloride
  • (1S,2S)-2-fluorocycloheptan-1-amine hydrochloride
  • (1S,2S)-2-fluorocyclooctan-1-amine hydrochloride

Uniqueness

Compared to its analogs, (1S,2S)-2-fluorocyclohexan-1-amine hydrochloride exhibits unique properties due to the size and conformational flexibility of the cyclohexane ring. This allows for more versatile interactions with biological targets and enhances its potential for various applications .

Properties

IUPAC Name

(1S,2S)-2-fluorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXBYKGOFZSEIL-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride
Reactant of Route 3
(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride
Reactant of Route 5
(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride
Reactant of Route 6
(1S,2S)-2-fluorocyclohexan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.